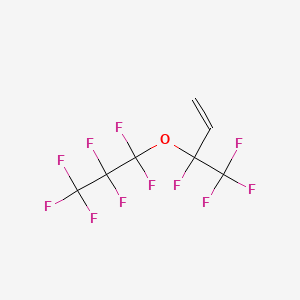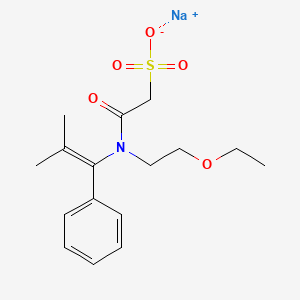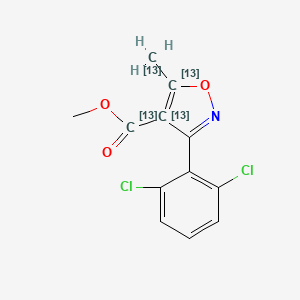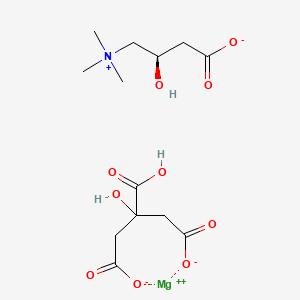
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound that combines magnesium with organic acids. This compound is known for its role in various biological and chemical processes. It is a citrate derivative, which means it is related to citric acid, a key intermediate in the citric acid cycle (Krebs cycle) that is crucial for cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate typically involves the reaction of magnesium salts with citric acid. The reaction conditions often include:
Reactants: Magnesium oxide or magnesium hydroxide and citric acid.
Solvent: Water is commonly used as the solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH Adjustment: The pH of the solution is adjusted to ensure complete reaction and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where magnesium salts are reacted with citric acid under controlled conditions. The product is then purified through filtration, crystallization, and drying processes to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Magnesium;3-carboxy-3-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement for magnesium deficiency.
Industry: The compound is used in the production of food additives, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate involves its interaction with various molecular targets and pathways:
Magnesium Ions: The magnesium ions in the compound play a crucial role in stabilizing enzymes and other proteins involved in metabolic processes.
Citric Acid Cycle: The compound participates in the citric acid cycle, where it helps in the production of energy through the oxidation of acetyl-CoA.
Chelation: The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems.
相似化合物的比较
Magnesium;3-carboxy-3-hydroxypentanedioate can be compared with other similar compounds, such as:
Magnesium Citrate: Both compounds contain magnesium and citrate ions, but magnesium citrate is more commonly used as a dietary supplement and laxative.
Calcium Citrate: Similar to magnesium citrate, calcium citrate is used as a calcium supplement and has similar chelating properties.
Sodium Citrate: This compound is used as a food additive and anticoagulant, highlighting its versatility compared to magnesium;3-carboxy-3-hydroxypentanedioate.
The uniqueness of magnesium;3-carboxy-3-hydroxypentanedioate lies in its specific combination of magnesium and organic acids, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHYPNORKBZNRY-QYCVXMPOSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21MgNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
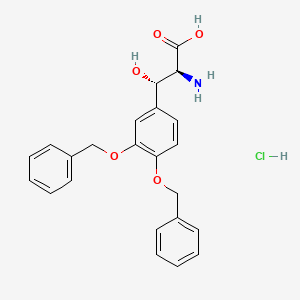
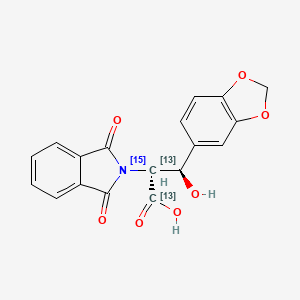
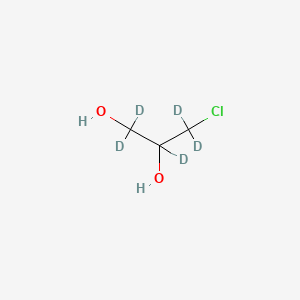
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
